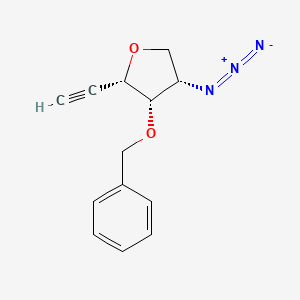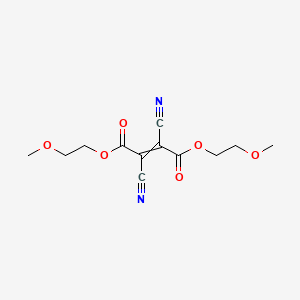
Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate: is an organic compound with the molecular formula C₁₂H₁₄N₂O₆ and a molecular weight of 282.25 g/mol . This compound is characterized by the presence of two methoxyethyl groups and two cyano groups attached to a butenedioate backbone. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate typically involves the reaction of 2-methoxyethanol with a suitable dicyanobut-2-enedioate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Chemistry: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce cyano groups into peptides and proteins, which can then be further modified for various applications .
Medicine: While not directly used as a drug, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate involves its ability to undergo various chemical transformations. The cyano groups can participate in nucleophilic addition reactions, while the methoxyethyl groups can undergo substitution reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Diethylene glycol dimethyl ether (Diglyme): Similar in structure but lacks the cyano groups.
Bis(2-methoxyethyl)amine: Contains amine groups instead of cyano groups.
Bis(2-methoxyethyl)phthalate: Contains a phthalate backbone instead of a butenedioate backbone .
Uniqueness: Bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate is unique due to the presence of both methoxyethyl and cyano groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
833447-39-5 |
|---|---|
Molecular Formula |
C12H14N2O6 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 2,3-dicyanobut-2-enedioate |
InChI |
InChI=1S/C12H14N2O6/c1-17-3-5-19-11(15)9(7-13)10(8-14)12(16)20-6-4-18-2/h3-6H2,1-2H3 |
InChI Key |
KASHDYHSSZTBMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C(=C(C#N)C(=O)OCCOC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Trimethylsilyl)propan-2-ylidene]oxolan-2-one](/img/structure/B14200414.png)
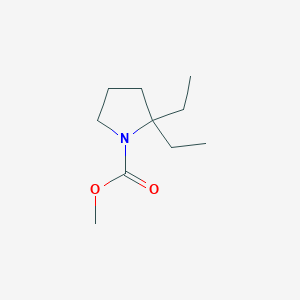
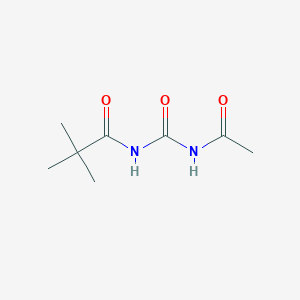
![Acetic acid;[4-(1,3,4,6,7-pentahydroxydibenzofuran-2-yl)phenyl] acetate](/img/structure/B14200430.png)

amino}methyl)phenol](/img/structure/B14200441.png)
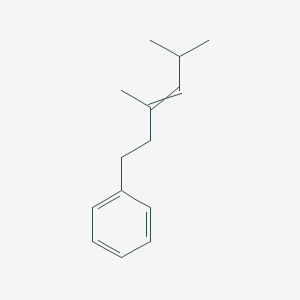
![Phenol, 2,4-dichloro-6-[(cyclopropylimino)methyl]-](/img/structure/B14200446.png)
![3-Pyridinecarboxylic acid, 6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14200449.png)
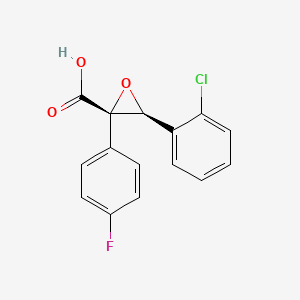
![2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-6-methoxybenzaldehyde](/img/structure/B14200458.png)
![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
